molecular formula C15H26O11 B13421812 Gal(b1-4)Glc(b)-O-allyl

Gal(b1-4)Glc(b)-O-allyl

Cat. No.: B13421812
M. Wt: 382.36 g/mol
InChI Key: XNJOGRYFBJDYQK-YZIZBFEWSA-N
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Description

The compound Gal(b1-4)Glc(b)-O-allyl is a disaccharide derivative consisting of a galactose (Gal) and glucose (Glc) unit linked by a β1-4 glycosidic bond, with an allyl group attached to the glucose unit. This compound is a part of the larger family of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. The presence of the allyl group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-4)Glc(b)-O-allyl typically involves the following steps:

    Glycosylation Reaction: The initial step involves the formation of the β1-4 glycosidic bond between galactose and glucose. This can be achieved using glycosyl donors and acceptors in the presence of a catalyst such as a Lewis acid.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction, where the hydroxyl group of the glucose unit is reacted with an allyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated glycosylation reactors. These reactors allow for precise control over reaction conditions such as temperature, pH, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Gal(b1-4)Glc(b)-O-allyl: can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The double bond in the allyl group can be reduced to form a saturated alkyl chain.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Saturated alkyl chains.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

Gal(b1-4)Glc(b)-O-allyl: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.

    Biology: Serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases.

    Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable glycosidic bonds.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of biodegradable polymers.

Mechanism of Action

The mechanism by which Gal(b1-4)Glc(b)-O-allyl exerts its effects is primarily through its interaction with specific enzymes and receptors. The β1-4 glycosidic bond is recognized by glycosyltransferases, which can further modify the compound by adding additional sugar units. The allyl group can undergo various chemical transformations, making the compound versatile for different applications.

Comparison with Similar Compounds

Gal(b1-4)Glc(b)-O-allyl: can be compared with other similar compounds such as:

    Lactose (Gal(b1-4)Glc): Lacks the allyl group, making it less reactive in certain chemical reactions.

    Lacto-N-biose (Gal(b1-3)GlcNAc): Contains an N-acetylglucosamine unit instead of glucose, leading to different biological activities.

    Lactulose (Gal(b1-4)Fructose): Contains a fructose unit instead of glucose, used primarily as a laxative.

The uniqueness of This compound lies in its allyl group, which provides additional sites for chemical modification and enhances its utility in various applications.

Properties

Molecular Formula

C15H26O11

Molecular Weight

382.36 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-prop-2-enoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C15H26O11/c1-2-3-23-14-12(22)10(20)13(7(5-17)25-14)26-15-11(21)9(19)8(18)6(4-16)24-15/h2,6-22H,1,3-5H2/t6-,7-,8+,9+,10-,11-,12-,13-,14-,15+/m1/s1

InChI Key

XNJOGRYFBJDYQK-YZIZBFEWSA-N

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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